Home > Products > Screening Compounds P24295 > 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one
1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one - 219631-04-6

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one

Catalog Number: EVT-2609222
CAS Number: 219631-04-6
Molecular Formula: C5H4N4O
Molecular Weight: 136.114
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one is a fused nitrogen heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of pyrazolo compounds, which are characterized by their unique structural features and diverse pharmacological properties. The compound is classified as a derivative of pyridazine and pyrazole, making it significant in the study of heterocyclic chemistry.

Synthesis Analysis

Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one can be achieved through various methods, primarily focusing on the use of N-arylsydnones and hydrazones. A notable synthetic route involves the intramolecular nucleophilic addition-elimination reaction of hydrazones derived from 3-aryl-4-acetylsydnones. This method exploits the 1,3-dipolar nature of N-arylsydnones, leading to the formation of the target compound through a concerted mechanism.

Technical Details

  1. Reagents: The synthesis typically employs reagents such as dimethylformamide and phosphorus oxychloride to facilitate the reaction conditions.
  2. Reaction Conditions: The reaction is often conducted at elevated temperatures (e.g., heating on a water bath) for extended periods (10–12 hours) or using microwave-assisted techniques to enhance efficiency and yield.
  3. Isolation and Purification: Post-reaction, the product is isolated by cooling the reaction mixture and precipitating the solid, which is further purified through recrystallization from solvents like ethanol .
Molecular Structure Analysis

Structure

The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one features a pyrazole ring fused with a pyridazine moiety. The structural formula can be represented as follows:

C8H6N4O\text{C}_8\text{H}_6\text{N}_4\text{O}

Data

  • Molecular Weight: Approximately 174.16 g/mol
  • Chemical Formula: C8H6N4O
  • Structural Characteristics: The compound exhibits tautomerism, with two possible isomers (1H and 2H), though the 1H form is generally more stable.
Chemical Reactions Analysis

Reactions

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions typical for heterocyclic compounds, including electrophilic substitution and nucleophilic addition. Notably, its reactivity can be attributed to the presence of nitrogen atoms in its structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Technical Details

  • Electrophilic Substitution: The nitrogen atoms in the ring can facilitate reactions with electrophiles, leading to functionalization at various positions.
  • Nucleophilic Reactions: The compound can also react with carbonyl compounds or halides under suitable conditions to form new derivatives.
Mechanism of Action

The mechanism of action for 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with biological targets such as enzymes or receptors. It has been shown to exhibit activity as a soluble guanylyl cyclase stimulator, which plays a crucial role in vasodilation and anti-inflammatory responses.

Process

  1. Binding: The compound binds to soluble guanylyl cyclase, leading to increased levels of cyclic guanosine monophosphate within cells.
  2. Signal Transduction: This increase in cyclic guanosine monophosphate activates downstream signaling pathways that result in physiological effects such as vasodilation and inhibition of smooth muscle cell proliferation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in its structure.
Applications

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one has significant applications in medicinal chemistry due to its pharmacological properties:

  • Vasoprotective Agents: It has been identified as a potential vasoprotective agent through its action on soluble guanylyl cyclase.
  • Anti-inflammatory Activities: Research indicates its efficacy in reducing inflammation, making it a candidate for therapeutic applications in cardiovascular diseases.
  • Drug Development: Ongoing studies aim to explore its derivatives for enhanced biological activity and specificity against various disease targets.
Historical Evolution & Significance in Heterocyclic Drug Discovery

Emergence as a Privileged Scaffold in Medicinal Chemistry

The 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold has evolved into a cornerstone of modern medicinal chemistry due to its structural resemblance to purine nucleotides, enabling targeted interactions with biological macromolecules. This bicyclic system combines a pyrazole ring fused at the 3,4-positions to a pyridazinone, creating a planar, electron-rich heterocycle capable of diverse non-covalent interactions. Its "privileged scaffold" status arises from demonstrated versatility across therapeutic areas, including oncology, virology, and inflammation [2] [9]. The scaffold’s synthetic accessibility allows for extensive derivatization at N1, C3, C4, C5, and C6 positions, enabling medicinal chemists to fine-tune physicochemical properties and target affinity. Over 300,000 pyrazolo-fused heterocycles have been documented in scientific literature and patents, with pyrazolo[3,4-d]pyridazinones representing a significant subclass due to their balanced pharmacokinetic profiles and target engagement capabilities [4] [9].

Comparative Analysis with Related Bicyclic Systems

Pyrazolo[3,4-d]pyridazinones exhibit distinct advantages and limitations when compared to isomeric systems like pyrazolo[3,4-b]pyridines:

  • Tautomeric Stability: Unlike pyrazolo[3,4-b]pyridines which exhibit 1H/2H tautomerism, the pyridazinone moiety in pyrazolo[3,4-d]pyridazin-7-ones provides greater tautomeric consistency. Computational studies confirm the 1H-tautomer of pyrazolo[3,4-b]pyridines is more stable by ~37 kJ/mol, but synthetic control is more straightforward in pyridazinone systems [4] [9].
  • Dipole Moments & Solubility: The pyridazinone ring possesses a higher dipole moment (≈4.22 D) than pyridine-containing analogs, enhancing water solubility and crystal packing efficiency—critical factors for oral bioavailability [5] [9].
  • Hydrogen-Bonding Capacity: The lactam group (N-CO) in pyridazinones serves as a superior hydrogen-bond acceptor/donor pair compared to the pyridine nitrogen, facilitating stronger target binding. This is evidenced in kinase inhibitors where pyridazinones form bidentate interactions with hinge regions [4] [6].
  • Synthetic Versatility: While both systems allow N1 functionalization, C6 modification in pyrazolo[3,4-d]pyridazinones is more accessible via nucleophilic substitution or Pd-catalyzed coupling, enabling rapid SAR exploration [8] [9].

Table 1: Comparative Analysis of Bicyclic Heterocyclic Scaffolds [4] [5] [9]

ScaffoldDipole Moment (D)Dominant TautomerpKa (Conjugate Acid)H-Bond Acceptor Sites
1H-Pyrazolo[3,4-d]pyridazin-7-one4.221H,6H~2.0 (pyridazine N)3 (lactam O + 2N)
1H-Pyrazolo[3,4-b]pyridine3.981H~3.5 (pyridine N)2 (ring N atoms)
Imidazo[1,2-b]pyridazine4.05Fixed~4.13

Key Milestones in Target-Driven Applications

The therapeutic trajectory of this scaffold is marked by seminal target-driven innovations:

  • Kinase Inhibition: Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) demonstrated dual inhibition of wild-type EGFR (IC₅₀ = 0.016 µM) and the T790M mutant (IC₅₀ = 0.236 µM), overcoming a major resistance mechanism in non-small cell lung cancer. This derivative induced apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold) and S/G2-M cell cycle arrest in A549 and HCT-116 cells [1]. Hybrid molecules incorporating quinoline moieties (e.g., compound 11j) exhibited dual PDE5 inhibition and pro-apoptotic effects in NCI-60 screening, showing GI₅₀ values of 1.28–8.30 µM across nine cancer types [6].

  • Antiviral Agents: Pyrazolo[3,4-d]pyridazin-7-one derivatives showed selective inhibition of Zika virus NS2B-NS3 protease, a key replication enzyme. Compound 9b achieved an EC₅₀ of 25.6 µM (SI = 22.4) by acting as a non-competitive inhibitor forming five critical interactions with catalytic residues (His51, Asp75, Ser135, Ala132, Tyr161). Docking simulations confirmed stable binding in the allosteric pocket [3] [8].

  • PDE5/Oncology Hybrids: Scaffold hybridization strategies merging pyrazolo[3,4-d]pyrimidin-4-one with quinoline produced dual-mechanism agents. These hybrids leverage PDE5 inhibition to elevate cGMP—activating downstream apoptosis pathways—while simultaneously targeting kinase signaling, exemplified by NCI-60 activity profiles [6].

Properties

CAS Number

219631-04-6

Product Name

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one

IUPAC Name

1,6-dihydropyrazolo[3,4-d]pyridazin-7-one

Molecular Formula

C5H4N4O

Molecular Weight

136.114

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-6-8-4)2-7-9-5/h1-2H,(H,6,8)(H,9,10)

InChI Key

QICFIUZWDPJRQF-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C=NNC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.